molecular formula C13H8FNO B3056210 2-Amino-7-fluoro-9h-fluoren-9-one CAS No. 6967-13-1

2-Amino-7-fluoro-9h-fluoren-9-one

Cat. No.: B3056210
CAS No.: 6967-13-1
M. Wt: 213.21 g/mol
InChI Key: UJMJTHNRALFPJG-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-9H-fluoren-9-one: is an organic compound that belongs to the fluorenone family It is characterized by the presence of an amino group at the second position and a fluorine atom at the seventh position on the fluorenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Fluorenone is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-fluoro-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Fluoren-9-ol derivatives.

    Substitution: Amino or thio-substituted fluorenones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from 2-amino-7-fluoro-9H-fluoren-9-one. For instance, compounds derived from this structure have shown activity against multidrug-resistant strains of bacteria and fungi. In a synthesis involving thiazole derivatives, the minimum inhibitory concentration (MIC) against Gram-positive bacteria was evaluated, demonstrating promising results for certain derivatives .

Anticancer Potential

The compound's derivatives are also being explored for anticancer properties. Research indicates that modifications to the fluorenone structure can enhance its efficacy against various cancer cell lines. The introduction of different substituents on the amino group has been shown to influence biological activity, suggesting potential pathways for developing new anticancer agents .

Materials Science

Fluorescent Materials

This compound has been incorporated into the synthesis of fluorescent materials. Its unique fluorescence properties make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. Studies have shown that when integrated into polymer matrices, these compounds exhibit enhanced photophysical properties, leading to increased efficiency in light emission .

Corrosion Inhibition

The compound's derivatives have also been investigated as corrosion inhibitors for metals. Research demonstrates that certain synthesized derivatives effectively reduce the corrosion rate of carbon steel in acidic environments. The mechanism involves the adsorption of these compounds onto the metal surface, forming protective layers that inhibit corrosion processes .

Table 1: Summary of Research Findings on this compound Derivatives

Study Application Findings Reference
Study 1AntimicrobialEffective against multidrug-resistant strains; MIC > 256 μg/mL for some derivatives
Study 2AnticancerEnhanced efficacy against cancer cell lines with specific modifications
Study 3Corrosion InhibitionSignificant reduction in corrosion rates for carbon steel in acidic solutions
Study 4Fluorescent MaterialsImproved photophysical properties for OLED applications

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-9H-fluoren-9-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The amino and fluorine groups play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    2-Amino-9H-fluoren-9-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    7-Fluoro-9H-fluoren-9-one: Lacks the amino group, which may influence its chemical behavior and applications.

    2-Amino-9,9-dimethylfluorene: Contains additional methyl groups, altering its steric and electronic properties.

Uniqueness: 2-Amino-7-fluoro-9H-fluoren-9-one is unique due to the presence of both an amino group and a fluorine atom on the fluorenone backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Biological Activity

2-Amino-7-fluoro-9H-fluoren-9-one, a fluorinated derivative of fluorenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes an amino group and a fluorine atom, contributing to its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C13H10FNC_{13}H_{10}FN with a molecular weight of 215.23 g/mol. The presence of the amino and fluorine groups enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Similar compounds have shown affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Alzheimer's disease. The binding affinity to these receptors can modulate neurotransmitter release, potentially offering therapeutic benefits for cognitive disorders .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Several studies have demonstrated that derivatives of fluorenone can inhibit cancer cell proliferation. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cells .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria . The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects :
    • The interaction with nAChRs suggests potential neuroprotective effects, particularly in models of neurodegeneration. Compounds with similar structures have been shown to exhibit anti-inflammatory effects that could protect neuronal integrity in conditions like Alzheimer's disease .

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
Binding AffinityHigh binding affinity towards α7-nAChRs (Ki = 9.3 nM) indicating potential for neurodegenerative disease treatment.
Anticancer ActivitySignificant cytotoxicity against A549 and MDA-MB-231 cell lines; potential as an anticancer agent compared to standard treatments like Taxol.
Antimicrobial ActivityDemonstrated effectiveness against multidrug-resistant strains; specific zones of inhibition measured.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented but can be inferred from related compounds. Factors such as solubility, metabolism, and excretion will play crucial roles in determining its therapeutic viability.

Properties

IUPAC Name

2-amino-7-fluorofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMJTHNRALFPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290355
Record name 2-amino-7-fluoro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-13-1
Record name NSC68266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-7-fluoro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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